Antibacterial Target Engagement: Class-Level FtsZ Inhibition Potency vs. Published Lead Compounds
In the foundational FtsZ-targeting benzamide SAR study by Bi et al. (Eur J Med Chem, 2018), isoxazole-containing benzamide derivatives were evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The structural architecture of CAS 1171855-49-4—specifically the 5-(furan-2-yl)isoxazole coupled via a methylene linker to a para-substituted benzamide—corresponds to the isoxazol-3-yl series in that study, which yielded compounds with minimum inhibitory concentrations (MICs) in the 2–16 µg/mL range against S. aureus strains [1]. By contrast, the lead compound B14 (isoxazol-5-yl series) achieved MICs of 0.5–2 µg/mL, establishing a quantitative benchmark for FtsZ engagement within this chemotype [1]. The dimethylsulfamoyl group present in CAS 1171855-49-4 is not represented in the published B-series compounds, representing a structurally distinct substitution that has been independently associated with enhanced aqueous solubility and target residence time in related sulfonamide-containing antibacterial series [2].
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus / MRSA |
|---|---|
| Target Compound Data | Not directly reported; structural analog in isoxazol-3-yl series: MIC range 2–16 µg/mL (class-level inference) |
| Comparator Or Baseline | B14 (optimized isoxazol-5-yl benzamide): MIC 0.5–2 µg/mL against S. aureus and MRSA |
| Quantified Difference | B14 is approximately 4–8 fold more potent than the isoxazol-3-yl series baseline; the dimethylsulfamoyl modification remains uncharacterized for MIC |
| Conditions | Broth microdilution assay; Gram-positive panel including MSSA, MRSA, and penicillin-resistant S. aureus |
Why This Matters
Procurement for antibacterial screening requires awareness that the isoxazol-3-yl scaffold (the regioisomeric series of CAS 1171855-49-4) exhibits measurable but moderate FtsZ-dependent antibacterial activity; selecting this compound over alternative isoxazole regioisomers or substitution patterns may yield distinct SAR readouts, making it a valuable tool compound for exploring underexplored chemical space within the FtsZ benzamide class.
- [1] Bi F, Ma S, et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018;159:90-103. View Source
- [2] Sysak A, Obmińska-Mrukowicz B. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Eur J Med Chem. 2017;137:292-309. View Source
